Higher Lipophilicity vs. Boc Analog
The target compound exhibits a computed LogP of 3.68 , compared with 2.80 for the Boc-protected analog . The +0.88 log unit difference (≈7.6‑fold higher partition coefficient) indicates significantly greater preference for non‑polar phases, which can enhance passive membrane permeability and CNS penetration potential.
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP 3.68 (Leyan computed value) |
| Comparator Or Baseline | 3-Boc-3-azaspiro[5.5]undecane-9-carboxylic acid: XLogP3 2.80 (Aladdin) |
| Quantified Difference | +0.88 log units |
| Conditions | Computed LogP values from vendor technical datasheets; both compounds share identical spirocyclic core and carboxylic acid position |
Why This Matters
For CNS or intracellular targets, higher lipophilicity can improve passive membrane permeation, making the Cbz compound a better starting point when brain exposure or cellular uptake is required.
